1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-4-methylpiperidine
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a methanesulfonyl group, and a thiazole ring
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the reaction of the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the piperidine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or methanesulfonyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable building block in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers explore its biological activity, including its potential as an antimicrobial or anticancer agent, by studying its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazole groups are key to its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes, depending on the specific application and target.
Comparison with Similar Compounds
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE can be compared with other similar compounds, such as:
4-Chlorobenzenesulfonyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Methanesulfonyl chloride:
Thiazole derivatives: Compounds containing the thiazole ring, which are widely studied for their biological and chemical properties.
Properties
Molecular Formula |
C16H19ClN2O4S3 |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-2-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C16H19ClN2O4S3/c1-11-7-9-19(10-8-11)15-14(18-16(24-15)25(2,20)21)26(22,23)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
NICVYYNRMMJPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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